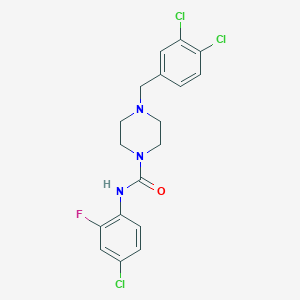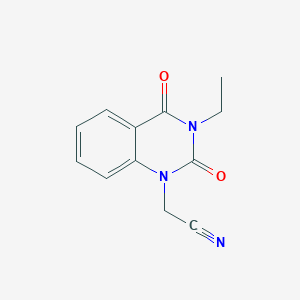![molecular formula C20H22N2O3 B4853471 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4853471.png)
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
描述
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the 1990s and has since been extensively studied for its potential as an anticancer agent. In
作用机制
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by inhibiting the activity of the EGFR. The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. When activated by its ligand, the EGFR undergoes a conformational change that allows it to dimerize with another EGFR molecule. This dimerization leads to the activation of the tyrosine kinase domain, which phosphorylates downstream signaling molecules and leads to cell proliferation and survival. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of the EGFR, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the activation of downstream signaling molecules, such as AKT and ERK. This leads to a decrease in cell proliferation and an increase in apoptosis. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply in order to grow.
实验室实验的优点和局限性
One advantage of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its specificity for the EGFR. This allows researchers to study the role of the EGFR in various cellular processes. However, one limitation of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of the EGFR in some cell lines.
未来方向
There are a number of future directions for 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone research. One area of interest is the development of more potent EGFR inhibitors. Another area of interest is the study of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the role of the EGFR in various disease states, such as Alzheimer's disease and diabetes. Overall, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a promising molecule with potential applications in cancer treatment and beyond.
科学研究应用
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis.
属性
IUPAC Name |
3-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-5-7-16(2)19(15)25-13-12-24-11-10-22-14-21-18-9-4-3-8-17(18)20(22)23/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVSDOYCWBUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-fluorophenyl)-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4853412.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4853416.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4853437.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride](/img/structure/B4853448.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4853449.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4853473.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4853478.png)


![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B4853505.png)
![(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4853508.png)